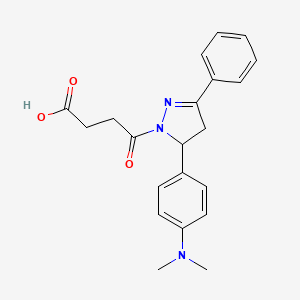
4-(5-(4-(Dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic molecule known for its unique chemical structure, comprising a pyrazole ring, a dimethylamino phenyl group, and a keto acid moiety. This compound's structural features allow it to participate in various chemical reactions, making it valuable in scientific research and potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a versatile intermediate in the synthesis of more complex molecules, used in organic synthesis methodologies and materials science.
Biology and Medicine
In biological and medical research, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Their ability to modulate biological pathways makes them candidates for drug development.
Industry
In industry, this compound and its derivatives are explored for use in the development of novel materials, including polymers and coatings with specific chemical resistances and mechanical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis of 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically begins with the preparation of the pyrazole ring. This can be achieved through the condensation of phenylhydrazine with an appropriate diketone under acidic or basic conditions.
Functionalization: : The 4-(dimethylamino)phenyl group can be introduced through electrophilic substitution reactions, employing reagents such as 4-(dimethylamino)benzaldehyde.
Final Steps: : The keto acid moiety is generally introduced via a Claisen condensation reaction, followed by acid hydrolysis to yield the final product.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic methods described above, optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency and safety during large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can target the keto group, converting it to a hydroxyl group, thus forming a secondary alcohol.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible at various positions on the pyrazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products
The major products formed from these reactions include N-oxides, secondary alcohols, and various substituted derivatives, each with potential distinct properties and applications.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism of action of 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves binding to specific proteins or enzymes, thereby altering their function. This interaction can inhibit or activate pathways involved in inflammation, cell proliferation, or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(Dimethylamino)phenyl)-4-oxobutanoic acid
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
5-(4-(Dimethylamino)phenyl)-3-phenylpyrazole-4-carboxylic acid
Uniqueness
What sets 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid apart is the combination of its functional groups, allowing for diverse chemical reactivity and biological activity, offering unique advantages in various applications.
Eigenschaften
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-23(2)17-10-8-16(9-11-17)19-14-18(15-6-4-3-5-7-15)22-24(19)20(25)12-13-21(26)27/h3-11,19H,12-14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGVQKYHNEWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514140.png)
![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514142.png)
![tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate](/img/structure/B2514144.png)
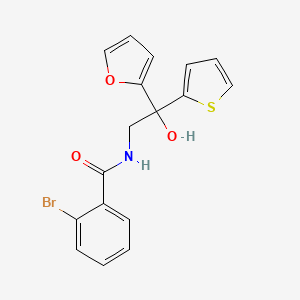

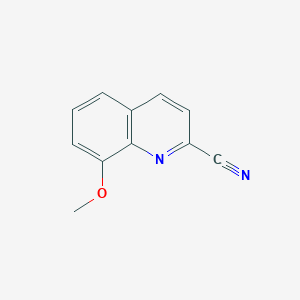
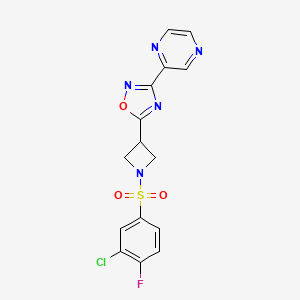
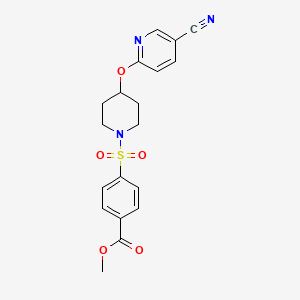
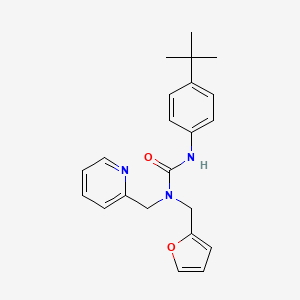
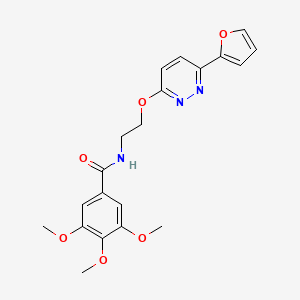
![2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2514154.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate](/img/structure/B2514155.png)

![2-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2514159.png)
